molecular formula C13H14BrN5 B6624645 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B6624645
M. Wt: 320.19 g/mol
InChI Key: XBVLIASEBCPHSK-UHFFFAOYSA-N
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Description

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperazine moiety, which is further substituted with a bromopyridine group. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridazine and piperazine derivatives.

Properties

IUPAC Name

3-[4-(3-bromopyridin-2-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c14-11-3-1-5-15-13(11)19-9-7-18(8-10-19)12-4-2-6-16-17-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLIASEBCPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC=C2)C3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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